This specific compound has demonstrated potential as an inhibitor of cyclin-dependent kinase 5 (CDK5) []. CDK5 is a proline-directed serine/threonine kinase that plays crucial roles in various cellular processes, including neuronal development, cell cycle regulation, and apoptosis []. Deregulation of CDK5 activity has been implicated in various diseases, including cancer and neurodegenerative disorders [].
4-{[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide has been identified as a selective inhibitor of CDK5 []. While the precise molecular mechanism of inhibition remains to be fully elucidated, it is likely to involve binding to the ATP-binding site of CDK5, thereby preventing the enzyme from phosphorylating its downstream targets []. This inhibition of CDK5 activity can have downstream effects on various cellular processes, including the regulation of the apoptotic pathway [].
4-{[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide has shown potential as a valuable tool in scientific research, specifically in studying the role of CDK5 in various biological processes and disease models. One of its key applications lies in the investigation of pancreatic cancer therapies [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: